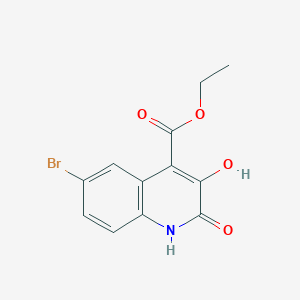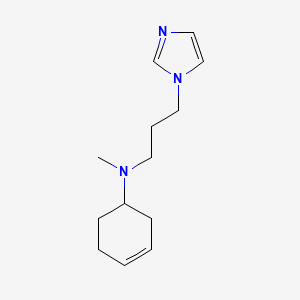
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is a compound that features an imidazole ring, a propyl chain, and a cyclohexene ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium methoxide as a base in methanol, followed by the addition of a dichloro(η5-pentamethylcyclopentadienyl)iridium(III) dimer .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The cyclohexene ring can be reduced to cyclohexane.
Substitution: The propyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, influencing their activity.
Pathways Involved: The compound can induce apoptosis in cancer cells by increasing the formation of reactive oxygen species (ROS) and causing cell cycle arrest.
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: A simpler analog with similar biological activities.
N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohexane: A reduced form with different chemical properties.
Uniqueness: N-(3-(1H-Imidazol-1-yl)propyl)-N-methylcyclohex-3-enamine is unique due to its combination of an imidazole ring, a propyl chain, and a cyclohexene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form complexes with metal ions and its potential as an anticancer agent further highlight its uniqueness .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-methylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C13H21N3/c1-15(13-6-3-2-4-7-13)9-5-10-16-11-8-14-12-16/h2-3,8,11-13H,4-7,9-10H2,1H3 |
InChI Key |
XMUSHJBMMTXMJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C=CN=C1)C2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


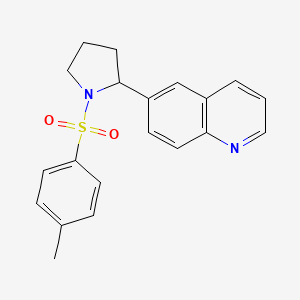
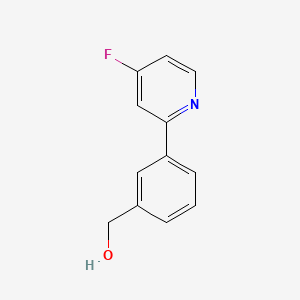
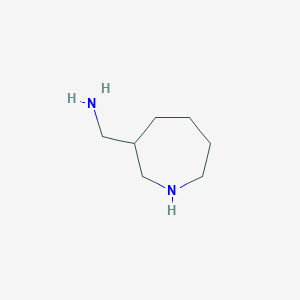
![3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13001965.png)
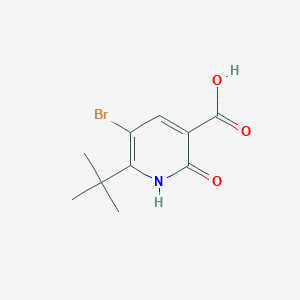
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)

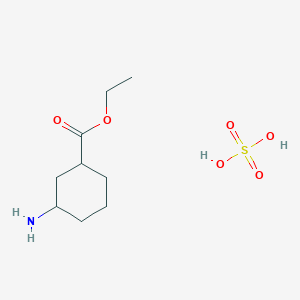
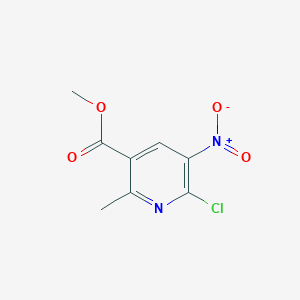

![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)
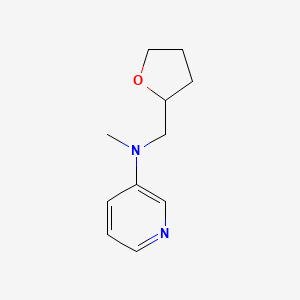
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
